N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide

Quality Control Chemical Procurement Reproducibility

N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide (CAS 1020054-40-3) is a synthetic arylamide compound (C15H15ClN2O3, MW 306.74 g/mol) that integrates a 5-amino-2-methoxyphenyl head group with a 4-chlorophenoxy acetamide tail. This compound is commercially catalogued as a research-grade building block with a standard purity of ≥97% (HPLC) and batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C15H15ClN2O3
Molecular Weight 306.74 g/mol
CAS No. 1020054-40-3
Cat. No. B1385017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide
CAS1020054-40-3
Molecular FormulaC15H15ClN2O3
Molecular Weight306.74 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)NC(=O)COC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H15ClN2O3/c1-20-14-7-4-11(17)8-13(14)18-15(19)9-21-12-5-2-10(16)3-6-12/h2-8H,9,17H2,1H3,(H,18,19)
InChIKeyOHHPGQJJXGJQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide (CAS 1020054-40-3): A Dual-Functional Arylamide Building Block for Sigma Receptor-Targeted Probe Development


N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide (CAS 1020054-40-3) is a synthetic arylamide compound (C15H15ClN2O3, MW 306.74 g/mol) that integrates a 5-amino-2-methoxyphenyl head group with a 4-chlorophenoxy acetamide tail. This compound is commercially catalogued as a research-grade building block with a standard purity of ≥97% (HPLC) and batch-specific QC documentation including NMR, HPLC, and GC . The molecule is structurally positioned within the 4-chlorophenoxy acetamide class, a scaffold with established precedent in sigma receptor ligand development and integrated stress response (ISR) modulation [1]. Its substitution pattern—specifically the 5-amino-2-methoxy motif on the aniline ring—differentiates it from simpler N-phenyl-2-(4-chlorophenoxy)acetamide analogs and provides a functionalizable handle for downstream conjugation or SAR expansion.

Why N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide Cannot Be Replaced by Generic Arylamide Analogs in Sigma-Focused Research


The 4-chlorophenoxy acetamide pharmacophore is a privileged motif in sigma receptor ligand design, where small structural perturbations—such as the position of the chlorine substituent (2-Cl vs. 4-Cl) or the nature of the N-aryl substitution—can drastically alter receptor subtype affinity and selectivity [1]. The target compound incorporates a free primary aromatic amine (5-NH2) on the 2-methoxyphenyl ring, a feature absent in simpler analogs such as N-(2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide (CAS 62095-63-0) . This amine group serves as a critical synthetic vector for further derivatization (e.g., amide coupling, biotinylation, fluorophore conjugation), making the compound uniquely suited for chemical probe development, whereas analogs lacking this functional handle would require de novo synthesis to achieve equivalent utility. Additionally, the 4-chlorophenoxy isomer (CAS 1020054-40-3) is structurally distinct from the 2-chlorophenoxy isomer (CAS 1020054-70-9), and published SAR on related chemotypes demonstrates that chloro regiochemistry profoundly influences sigma-1 vs. sigma-2 binding selectivity .

N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Purity Specification and Batch Consistency: 97% Standard Purity with Multi-Technique QC Documentation

The target compound is commercially supplied with a standard purity of 97% as determined by HPLC, with batch-specific quality control reports available that include NMR, HPLC, and GC analyses . In contrast, the simpler analog N-(5-amino-2-methoxyphenyl)acetamide (CAS 64353-88-4) is typically offered at 95% purity without a consistent multi-technique QC package . For the 2-chlorophenoxy isomer (CAS 1020054-70-9), while the molecular weight is identical (306.74 g/mol), publicly available purity specifications and QC documentation are less comprehensive across major vendor catalogs .

Quality Control Chemical Procurement Reproducibility

Regiochemical Differentiation: 4-Chloro vs. 2-Chloro Substitution and Impact on Sigma Receptor Binding

The target compound bears the 4-chlorophenoxy substituent, whereas a direct structural isomer exists with the chlorine at the 2-position (CAS 1020054-70-9) . Published SAR on closely related 4-chlorophenoxy acetamide derivatives demonstrates that the para-chloro configuration contributes to high-affinity sigma receptor binding; for instance, the bis(4-chlorophenoxy)acetamide ISRIB (CAS 1597403-47-8) exhibits an IC50 of 5 nM for reversing eIF2α phosphorylation effects, a functional potency that is dependent on the 4-chloro substitution pattern [1]. In piperidine-based sigma ligands, the 4-chlorophenoxyalkyl series achieved sigma-1 Ki values as low as 0.34 nM with 547-fold selectivity over sigma-2, whereas ortho-substituted congeners consistently show altered binding profiles [2]. While direct binding data for the target compound at sigma receptors have not been publicly disclosed, the established class-level SAR strongly supports that the 4-Cl isomer will exhibit a binding preference distinct from the 2-Cl isomer.

Sigma Receptor Structure-Activity Relationship Regiochemistry

Functional Handle Availability: Free 5-Amino Group Enables Derivatization Unavailable in Des-Amino or N-Substituted Analogs

The target compound contains a free primary aromatic amine at the 5-position of the 2-methoxyphenyl ring. This functional group is absent in comparator compounds such as N-(2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide (CAS 62095-63-0), which bears no amino substituent, and is differently positioned in N-(4-amino-2-methoxyphenyl) analogs . The 5-NH2 group provides a reactive handle for amide bond formation, sulfonamide synthesis, reductive amination, and bioconjugation (e.g., biotin or fluorophore attachment via NHS-ester or isothiocyanate chemistry) under standard conditions . In the des-amino analog (CAS 62095-63-0), such derivatization would require electrophilic aromatic substitution or metal-catalyzed coupling, introducing additional synthetic steps and potentially altering the electronic properties of the aryl ring .

Chemical Probe Synthesis Bioconjugation Medicinal Chemistry

Commercial Availability and Vendor Diversification: Multi-Supplier Access with Defined Quality Standards

The target compound is stocked by multiple independent suppliers including Bidepharm (Cat# BD554944, 97% purity) , Santa Cruz Biotechnology (Cat# sc-330241) , and Howei Pharm (Cat# 10141LP70, under quality standard Q/HWC032-2020) . In contrast, the direct 2-chlorophenoxy isomer (CAS 1020054-70-9) is listed by fewer vendors, and the simplest analog N-(5-amino-2-methoxyphenyl)acetamide (CAS 64353-88-4) is primarily available from custom synthesis suppliers rather than as a stocked catalog item. Multi-vendor sourcing reduces supply chain risk and facilitates competitive pricing for bulk procurement.

Supply Chain Procurement Vendor Comparison

Optimal Application Scenarios for N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide Based on Structural Differentiation Evidence


Sigma Receptor Chemical Probe Development via Amine-Directed Bioconjugation

The free 5-amino group enables direct conjugation to biotin, fluorophores (e.g., BODIPY, Cy5), or photoaffinity labels using standard NHS-ester or isothiocyanate chemistry . This is not achievable with the des-amino analog (CAS 62095-63-0) without additional synthetic steps. The resulting probe can be used for sigma receptor target engagement studies, cellular imaging, or pull-down assays, leveraging the established 4-chlorophenoxy acetamide scaffold's affinity for sigma receptors [1].

Regiochemical SAR Comparator for Sigma-1 vs. Sigma-2 Subtype Selectivity Profiling

The 4-chlorophenoxy isomer (CAS 1020054-40-3) and its 2-chlorophenoxy counterpart (CAS 1020054-70-9) together form an isomeric pair that enables head-to-head SAR analysis of chloro position effects on sigma receptor subtype binding . Published data on related chemotypes demonstrate that para-Cl substitution favors high-affinity sigma-1 binding, while ortho-Cl can shift selectivity toward sigma-2 [1]. Systematic comparison using radioligand displacement assays ([3H]-(+)-pentazocine for sigma-1, [3H]-DTG for sigma-2) can quantify the selectivity differential.

Dual-Pharmacophore Fragment for PROTAC or Bifunctional Molecule Assembly

The compound simultaneously provides a sigma receptor-targeting 4-chlorophenoxy acetamide motif and a conjugation-competent 5-amino group, functioning as a pre-assembled dual-pharmacophore intermediate for PROTAC (Proteolysis Targeting Chimera) design . The amine can be elaborated with a linker-PEG moiety for subsequent E3 ligase ligand attachment, while the chlorophenoxy acetamide engages the sigma receptor as the protein-of-interest ligand [1]. This dual functionality eliminates the need for sequential protection/deprotection strategies required when using simpler mono-functional building blocks.

Standardized Positive Control for Cytotoxicity Screening in Cancer Cell Lines with Defined Purity Specifications

Compounds within the 4-chlorophenoxy acetamide class have demonstrated antiproliferative activity in human cancer cell lines, and the target compound, with its documented 97% purity and multi-technique QC package (NMR, HPLC, GC) , is suitable as a reference standard for in vitro cytotoxicity assays [1]. The batch-to-batch consistency supported by available QC documentation ensures reproducible dose-response measurements across independent laboratories, a critical requirement for inter-lab validation studies.

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